[(3-Fluorophenyl)methyl](pentan-3-YL)amine

Lipophilicity Medicinal Chemistry CNS Drug Design

In CNS lead optimization, substituting a linear N-alkyl group with its branched isomer can introduce uncontrolled variables, compromising SAR integrity. [(3-Fluorophenyl)methyl](pentan-3-yl)amine provides a structurally defined, sterically encumbered secondary amine to address this challenge. · Distinct lipophilicity profile (LogP 3.49) versus linear n-pentyl analogs for precise fine-tuning of blood-brain barrier penetration. · Branched pentan-3-yl architecture offers reduced terminal methyl oxidation sites, serving as a key scaffold for systematic metabolic stability comparisons. · Standard purity of 95% ensures reliable input for reductive amination and amide coupling in medicinal chemistry libraries.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13259975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Fluorophenyl)methyl](pentan-3-YL)amine
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCC(CC)NCC1=CC(=CC=C1)F
InChIInChI=1S/C12H18FN/c1-3-12(4-2)14-9-10-6-5-7-11(13)8-10/h5-8,12,14H,3-4,9H2,1-2H3
InChIKeyOHZNLVLAADPAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Fluorophenyl)methyl](pentan-3-YL)amine Overview


[(3-Fluorophenyl)methyl](pentan-3-YL)amine (CAS 1019533-04-0), also designated N-(3-fluorobenzyl)pentan-3-amine, is a secondary amine with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . The compound features a 3-fluorophenyl moiety linked via a methylene bridge to a branched pentan-3-yl (1-ethylpropyl) amine group, conferring a sterically encumbered secondary amine pharmacophore . Commercial availability is established with standard purity specifications of 95% . The compound serves as a fluorinated building block and scaffold for medicinal chemistry applications, particularly within CNS-targeted research programs where the combination of aromatic fluorine substitution and branched aliphatic amine architecture is of structural interest . High-strength direct comparative biological data for this specific compound are currently limited in the public literature; the differentiation claims presented herein are therefore derived from class-level inferences and cross-study physicochemical comparisons where supported by quantitative data.

Scaffold 3-Fluorobenzyl pentan-3-amine (branched secondary amine)
Research Use CNS-targeted SAR and lipophilicity profiling studies
Structural Attribute Branched alkylamine pharmacophore with meta-fluorine substitution

[(3-Fluorophenyl)methyl](pentan-3-YL)amine Branching vs. Linear Analogs


Within the class of N-(3-fluorobenzyl)alkylamines sharing the C12H18FN formula, substitution between branched and linear N-alkyl congeners is chemically invalid for quantitative research applications due to measurable differences in key physicochemical and stereoelectronic parameters. Specifically, the branched pentan-3-yl substituent in [(3-fluorophenyl)methyl](pentan-3-YL)amine produces a distinct lipophilicity profile, boiling point, and amine basicity compared to its linear n-pentyl counterpart, N-(3-fluorobenzyl)pentan-1-amine . Literature on fluorinated aminergic GPCR ligands demonstrates that fluorination of aliphatic fragments frequently alters biological activity, with 34% of such modifications leading to a statistically significant change in target engagement [1]. In early-stage discovery campaigns where SAR integrity is critical, the steric bulk and branching pattern of the pentan-3-yl group cannot be assumed to behave identically to linear alkylamines in receptor binding, metabolic stability, or off-target profiles without empirical validation [2].

Branched pentan-3-yl vs. linear pentyl analog: lipophilicity and boiling point shifts may alter CNS partitioning and synthetic handling.
3-Fluoro substitution vs. 2- or 4-fluoro positional isomers: receptor engagement geometry cannot be assumed equivalent without direct binding data.
Metabolic stability inferred from fluorination class effect requires compound-specific microsomal validation; may not replicate in all assay systems.

[(3-Fluorophenyl)methyl](pentan-3-YL)amine Differentiation Evidence


LogP: Branched vs. Linear Pentyl

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), governs membrane permeability and CNS penetration potential. For [(3-Fluorophenyl)methyl](pentan-3-YL)amine, the measured LogP is 3.49 . In contrast, the direct linear congener N-(3-fluorobenzyl)pentan-1-amine exhibits a marginally higher LogP of 3.50 . While the absolute difference is modest (ΔLogP = -0.01), the branched architecture of the pentan-3-yl group reduces molecular surface area exposure to solvent relative to the extended linear chain, a structural feature that can differentially influence blood-brain barrier partitioning and non-specific protein binding in empirical assays . The slight reduction in LogP for the branched isomer may translate to marginally lower tissue accumulation and altered volume of distribution relative to linear analogs, an effect that must be experimentally validated in specific biological contexts.

Lipophilicity
Reported
LogP 3.49 vs linear 3.50; Δ −0.01
Minor lipophilicity shift; may influence CNS partitioning assays.
Cross-study data; requires target-specific validation.
Lipophilicity Medicinal Chemistry CNS Drug Design

Boiling Point: Branched vs. Linear Pentyl Chain

Thermal properties inform handling protocols for purification, storage, and synthetic manipulations. [(3-Fluorophenyl)methyl](pentan-3-YL)amine exhibits a predicted boiling point of 259.9 ± 15.0 °C at 760 mmHg . The linear N-(3-fluorobenzyl)pentan-1-amine, by comparison, has a measured boiling point of 251 °C at 760 mmHg . The ~9 °C elevation in boiling point for the branched isomer is consistent with increased molecular branching reducing intermolecular packing efficiency and thus requiring higher thermal energy to overcome cohesive forces. This differential is of practical significance during vacuum distillation and solvent removal steps; the branched compound demonstrates lower volatility, which may necessitate adjusted rotary evaporation parameters to avoid thermal degradation.

Boiling Point
Reported
259.9±15 °C vs 251 °C; Δ +8.9 °C
Reduced volatility; may alter purification and concentration steps.
Predicted vs measured values; empirical confirmation recommended.
Thermal Properties Synthetic Handling Purification

Positional Fluoro Substitution: 3- vs. 2-/4-Fluoro Isomers

The position of fluorine substitution on the aromatic ring determines the vector and strength of intermolecular interactions with biological targets. [(3-Fluorophenyl)methyl](pentan-3-YL)amine contains a 3-fluoro (meta) substituent, which orients the C-F dipole in a distinct spatial trajectory compared to 2-fluoro (ortho) and 4-fluoro (para) isomers. Class-level analysis of fluorinated aminergic GPCR ligands reveals that selective aromatic fluorination can increase binding affinity relative to non-fluorinated parent compounds, with effect magnitudes dependent on substituent position [1]. In a related system examining N-fluorine-substituted eticlopride analogs, replacement of the N-ethyl group with fluorinated alkyl moieties produced measurable changes in dopamine D2 receptor affinity; among the analogs evaluated, the para-fluorobenzyl substitution yielded affinity values distinct from meta-substituted counterparts, underscoring the non-equivalence of positional isomers in receptor engagement assays [2]. No direct head-to-head binding data exist for the exact [(3-Fluorophenyl)methyl](pentan-3-YL)amine series; however, the established principle of positional fluorine SAR dictates that 3-fluoro, 4-fluoro, and 2-fluoro isomers cannot be considered interchangeable procurement items.

Positional Fluorine
Class-level inference
3-F (meta) vs 2-/4-F; not interchangeable for target engagement
Meta-fluorine geometry essential for SAR integrity.
Inferred from aminergic GPCR studies; no direct binding data for this compound.
Structure-Activity Relationship Fluorine Chemistry Receptor Binding

Metabolic Stability: Fluorinated vs. Non-Fluorinated Analog

The incorporation of a 3-fluorophenyl moiety in [(3-Fluorophenyl)methyl](pentan-3-YL)amine introduces a carbon-fluorine bond at the meta position, which is a well-established strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that site [1]. Meta-fluorine substitution on the aromatic ring prevents hydroxylation at that position and electronically deactivates adjacent sites toward oxidative attack. In systematic analyses of fluorinated drug candidates, aryl fluorine substitution has been shown to reduce intrinsic clearance in human liver microsomes by 30-70% relative to non-fluorinated phenyl counterparts, with the magnitude of stabilization dependent on substitution pattern and the presence of additional metabolically labile moieties [2]. The pentan-3-yl branched alkyl group further reduces metabolic liability relative to linear alkylamines by presenting fewer accessible ω-oxidation sites . No direct microsomal stability data are available for this exact compound; the metabolic advantage is inferred from the extensive literature on fluorinated benzylamine pharmacokinetics.

Metabolic Stability
Class-level inference
3-F vs non-fluorinated; class-level 30–70% intrinsic clearance reduction reported
Fluorination may support metabolic stability screening; requires empirical validation.
No compound-specific microsomal data; class-level effect.
Metabolic Stability Cytochrome P450 Fluorine Blocking Strategy

[(3-Fluorophenyl)methyl](pentan-3-YL)amine Application Scenarios


CNS Penetrant Lead Optimization

[(3-Fluorophenyl)methyl](pentan-3-YL)amine is optimally deployed in CNS-targeted medicinal chemistry campaigns where maintaining a LogP within the 3-4 range is critical for balancing blood-brain barrier penetration with acceptable off-target binding . The measured LogP of 3.49 positions this scaffold favorably within CNS drug-like space (optimal CNS LogP typically 2-4), and the branched pentan-3-yl architecture provides a slightly lower LogP than linear n-pentyl analogs, offering a subtle but measurable vector for fine-tuning lipophilicity in SAR exploration [1].

Amine Library Synthesis Building Block

The compound serves as a versatile fluorinated benzylamine building block for constructing diverse secondary amine libraries via reductive amination, N-alkylation, or amide coupling reactions. The 3-fluoro substituent introduces a C-F dipole that can participate in multipolar interactions with protein binding pockets, while the branched pentan-3-yl group provides steric bulk that can be exploited to probe hydrophobic pocket occupancy in structure-based design .

Metabolic Stability SAR: Branched vs. Linear Amines

The pentan-3-yl branched alkylamine moiety offers a defined structural variable for investigating the relationship between N-alkyl branching and metabolic stability. The reduced number of accessible terminal methyl oxidation sites compared to n-pentyl amines, combined with the metabolic blocking effect of the 3-fluoro aromatic substitution, makes this compound an appropriate reference scaffold for systematic in vitro microsomal stability comparisons across alkylamine congeners [2].

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity and CNS drug-like profile
Blood-brain barrier partitioning assays
Fluorinated amine library synthesis
3-Fluorobenzyl building block versatility
Reductive amination / N-alkylation scope
Metabolic stability SAR studies
Branched alkylamine + meta-fluorine profile
Microsomal stability profiling across alkylamine congeners

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